REACTION_CXSMILES
|
[CH2:1]([Si:3]([O:12][C:13]([CH3:15])=[O:14])([O:8][C:9]([CH3:11])=[O:10])[O:4][C:5]([CH3:7])=[O:6])C.C1([Si](OC(C)=O)(OC(C)=O)OC(C)=O)C=CC=CC=1.C(CC[Si](OC(C)=O)(OC(C)=O)OC(C)=O)(F)(F)F.C(CC[Si](OC(C)=O)(OC(C)=O)OC(C)=O)#N>>[CH3:1][Si:3]([O:4][C:5]([CH3:7])=[O:6])([O:12][C:13]([CH3:15])=[O:14])[O:8][C:9]([CH3:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Name
|
(CH2═CH)Si(OCOCH3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Name
|
CF3CH2CH2Si(OCOCH3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Name
|
CH2ClSi(OCOCH2CH3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH3Si(ON═C(CH3)C2H5)2OCH2CH2OCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH3Si(ON═CH—CH3)2OCH2CH2OCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |